

Technical Guide: The Melting Point of 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Butylpyridinium Chloride*

Cat. No.: B075717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium chloride ($[C_4Py]Cl$) is a quaternary ammonium salt that belongs to the class of ionic liquids (ILs). It is a solid at room temperature, typically appearing as a white to off-white crystalline powder.^{[1][2]} As with many ionic liquids, the physicochemical properties of **1-butylpyridinium chloride**, particularly its melting point, are of critical importance for its application in various fields, including as a solvent in organic synthesis, in electrochemistry, and as a component in the formulation of drug delivery systems.^{[2][3]} This technical guide provides an in-depth overview of the melting point of **1-butylpyridinium chloride**, including reported values, factors influencing this property, and standard experimental protocols for its determination.

Physicochemical Properties of 1-Butylpyridinium Chloride

A summary of the key physical and chemical properties of **1-butylpyridinium chloride** is presented below.

Property	Value	References
CAS Number	1124-64-7	[1]
Molecular Formula	C ₉ H ₁₄ ClN	[4]
Molecular Weight	171.67 g/mol	[4]
Appearance	White to off-white crystalline powder	[1] [2]
Hygroscopicity	Hygroscopic	[1] [5] [6]

Melting Point of 1-Butylpyridinium Chloride: A Multi-faceted Value

The reported melting point of **1-butylpyridinium chloride** exhibits significant variation across different sources. This discrepancy is a critical consideration for researchers and professionals working with this compound. The range of reported values underscores the importance of sample purity and the experimental method used for determination.

A compilation of reported melting points is provided in the table below:

Melting Point (°C)	Reference(s)
127.00	
131	[7]
130-141	[5]
162	[1]

Factors Influencing the Melting Point

The observed variability in the melting point of **1-butylpyridinium chloride** can be attributed to several factors:

- Purity of the Sample: Impurities can lead to a depression and broadening of the melting point range. The synthesis of **1-butylpyridinium chloride** can result in residual starting materials or by-products if not purified effectively.[8][9] High-purity samples, such as those with >98% purity, are expected to have a sharper and more defined melting point.[2][7]
- Hygroscopic Nature: **1-Butylpyridinium chloride** is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][5][6] The presence of water can act as an impurity, significantly lowering the melting point. Therefore, proper handling and storage in a dry environment, such as a glove box, are crucial for obtaining accurate and reproducible melting point data.[5]
- Polymorphism: Ionic liquids can exist in different crystalline forms, or polymorphs, each with a distinct melting point. The thermal history of the sample, including the rate of cooling and annealing processes, can influence which polymorphic form is present. Studies on other 1-butylpyridinium-based ionic liquids have shown evidence of polymorphic behavior, which could be a contributing factor to the different reported melting points of the chloride salt.[10]
- Experimental Method: The technique and parameters used for melting point determination, such as the heating rate, can also affect the measured value.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point of **1-butylpyridinium chloride** requires standardized experimental procedures. The two most common methods are Differential Scanning Calorimetry (DSC) and the capillary melting point method.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of ionic liquids.[11][12]

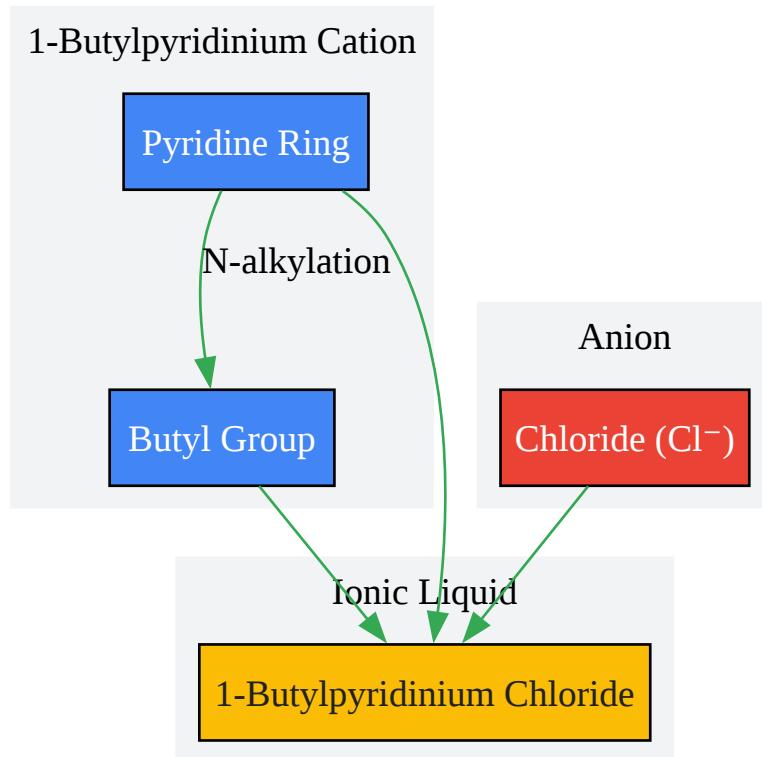
Experimental Workflow:

DSC Experimental Workflow

A typical DSC thermogram for a crystalline solid will show an endothermic peak corresponding to the melting transition. The onset of this peak is often reported as the melting point.

Capillary Melting Point Method

The capillary method is a traditional and widely used technique for determining the melting point of a solid. It involves heating a small amount of the powdered sample in a capillary tube and observing the temperature range over which it melts.


Experimental Protocol:

- Sample Preparation: A small amount of finely powdered, dry **1-butylpyridinium chloride** is packed into a capillary tube to a height of 2-3 mm.[13]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature sensor.
- Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.
- Observation: The sample is observed through a magnifying lens.
- Melting Point Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Due to the hygroscopic nature of **1-butylpyridinium chloride**, it is recommended to use sealed capillary tubes to prevent the absorption of atmospheric moisture during the measurement.[5]

Chemical Structure and Logical Relationships

The chemical structure of **1-butylpyridinium chloride** consists of a pyridinium cation and a chloride anion. The butyl group is attached to the nitrogen atom of the pyridine ring.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1124-64-7,1-Butylpyridinium chloride | lookchem [lookchem.com]
- 2. nbinno.com [nbino.com]
- 3. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. 1-Butylpyridinium chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 6. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iolitec.de [iolitec.de]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: The Melting Point of 1-Butylpyridinium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075717#1-butylpyridinium-chloride-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

